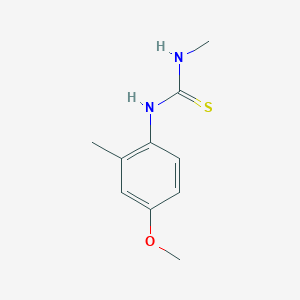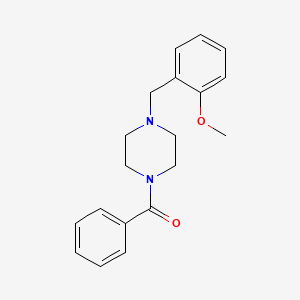![molecular formula C10H9ClN2OS B5779070 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, also known as CMT-3, is a thiazole compound that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have a unique mechanism of action that sets it apart from other anticancer agents.
作用機序
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a unique mechanism of action that sets it apart from other anticancer agents. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting MMP activity, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its ability to inhibit the growth of multidrug-resistant cancer cells. This makes it a potential candidate for the treatment of drug-resistant cancers, which are often difficult to treat with traditional chemotherapy drugs. However, one limitation of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One area of focus is the development of novel formulations of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in humans.
合成法
The synthesis of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-amino-4-chlorothiazole, which is then reacted with methyl iodide to form the final product, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one.
科学的研究の応用
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
特性
IUPAC Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYGNVHKNUJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)



![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)